Synthesis and Characterization of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine Hydrochloride: A Senior Application Scientist's Perspective
Synthesis and Characterization of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine Hydrochloride: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives are noted for their interaction with various receptors in the central nervous system. A notable example is Fenoldopam, a selective D1 receptor partial agonist used as an antihypertensive agent.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine hydrochloride. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical process decisions, offering a self-validating framework for researchers. We will explore robust synthetic strategies and detail the analytical workflows essential for structural confirmation and purity assessment, ensuring the generation of a high-quality reference standard suitable for drug discovery and development applications.
Strategic Approaches to Synthesis
The construction of the tricyclic benzazepine core requires a thoughtful approach to ring formation. While several methods exist for analogous structures, we will focus on a highly adaptable and efficient strategy: intramolecular reductive amination. This method is often favored in pharmaceutical development for its operational simplicity and the widespread availability of starting materials.[3]
Preferred Synthetic Route: Intramolecular Reductive Amination
This strategy hinges on the creation of a key dialdehyde intermediate, which, upon reaction with an amine source, cyclizes to form the desired heterocyclic core. The choice of a tandem, one-pot procedure is a deliberate one, aimed at maximizing efficiency and minimizing yield loss associated with intermediate isolation and purification.[3]
The overall transformation can be visualized as follows:
Caption: Synthetic pathway via oxidative cleavage and reductive amination.
Experimental Protocol: Synthesis
Rationale: The following protocol is designed for robustness. The use of osmium tetroxide in catalytic amounts with N-Methylmorpholine N-oxide (NMO) as a co-oxidant is a classic, high-yielding method for syn-dihydroxylation. Subsequent oxidative cleavage with sodium periodate is clean and efficient. The choice of sodium triacetoxyborohydride as the reducing agent in the reductive amination step is critical; it is mild enough to not reduce the aldehyde functional groups prematurely and is selective for the iminium ion intermediate.
Step 1: Dihydroxylation of Benzonorbornadiene
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To a stirred solution of benzonorbornadiene (1.0 eq) in a 10:1 mixture of acetone and water (0.1 M), add N-Methylmorpholine N-oxide (NMO) (1.2 eq).
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Add a 2.5% solution of osmium tetroxide (OsO₄) in t-butanol (0.02 eq) dropwise at room temperature.
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Stir the reaction mixture for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.
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Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cis-diol intermediate, which can often be used in the next step without further purification.
Step 2: Oxidative Cleavage to the Dialdehyde
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Dissolve the crude diol from the previous step in a 3:1 mixture of tetrahydrofuran (THF) and water (0.1 M).
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Cool the solution to 0 °C in an ice bath.
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Add sodium periodate (NaIO₄) (2.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 4 hours.
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Filter the reaction mixture to remove inorganic salts and wash the filter cake with THF.
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Concentrate the filtrate under reduced pressure. The resulting crude dialdehyde is used immediately in the next step.
Step 3: Tandem Reductive Amination and Cyclization
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Dissolve the crude dialdehyde in dichloromethane (DCM) (0.1 M).
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Add benzylamine (1.1 eq) and acetic acid (1.2 eq). Stir for 1 hour at room temperature to facilitate imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
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Stir the reaction for 24 hours at room temperature.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-benzyl protected benzazepine.
Step 4: Deprotection to the Free Base
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Dissolve the purified N-benzyl protected benzazepine in methanol (0.1 M).
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Add 10% Palladium on carbon (Pd/C) (10 mol %).
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Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient).
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Stir vigorously for 12 hours at room temperature.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
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Concentrate the filtrate under reduced pressure to yield 2,3,4,5-Tetrahydro-1H-benzo[d]azepine as the free base.
Formation of the Hydrochloride Salt
Rationale: Converting the free base, which is often an oil, to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh accurately, and is often more soluble in aqueous media for biological testing. The use of ethereal HCl ensures a clean precipitation and minimizes the presence of water.
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Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous isopropanol.
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To this solution, add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
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Stir the resulting slurry for 30 minutes at room temperature.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford 2,3,4,5-Tetrahydro-1H-benzo[d]azepine hydrochloride as a white to off-white solid.
Comprehensive Characterization Workflow
Confirming the identity, structure, and purity of the final compound is paramount. A multi-technique approach provides a self-validating system of analysis, leaving no ambiguity.
Caption: A comprehensive workflow for compound characterization.
Spectroscopic and Analytical Data
The following table summarizes the expected analytical data for the synthesized compound. This serves as a benchmark for researchers to compare their experimental results.
| Analysis Technique | Parameter | Expected Result | Purpose |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (δ) | δ 9.5-8.5 (br s, 2H, NH₂⁺), 7.2-7.0 (m, 4H, Ar-H), 4.1-3.9 (m, 2H, Ar-CH₂), 3.2-3.0 (m, 4H, CH₂-N-CH₂), 2.0-1.8 (m, 2H, CH₂-CH₂-N) | Confirms proton environment and connectivity |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shifts (δ) | δ 138-135 (Ar-C), 130-125 (Ar-CH), 48-45 (CH₂-N), 35-32 (Ar-CH₂), 28-25 (CH₂) | Confirms carbon skeleton |
| Mass Spectrometry (ESI+) | m/z | [M+H]⁺ = 148.1121 (for free base C₁₀H₁₃N) | Confirms molecular weight |
| IR Spectroscopy (KBr Pellet) | Wavenumber (cm⁻¹) | ~2700-2400 (N-H stretch, amine salt), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1490 (C=C stretch) | Identifies key functional groups |
| Elemental Analysis | % Composition | Calculated for C₁₀H₁₄ClN: C, 65.39; H, 7.68; N, 7.63. Found should be within ±0.4%. | Confirms elemental composition and purity |
| Melting Point | Range | A sharp range (e.g., 250-252 °C) is expected for a pure compound. | Indicator of purity |
Detailed Analytical Protocols
Nuclear Magnetic Resonance (NMR):
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Accurately weigh 5-10 mg of the hydrochloride salt.
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Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its ability to dissolve amine salts and the exchangeable protons (NH₂⁺) are often clearly visible.
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Transfer the solution to an NMR tube.
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Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) to confirm assignments.
Mass Spectrometry (MS):
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Prepare a dilute solution (~1 mg/mL) of the hydrochloride salt in a suitable solvent like methanol or acetonitrile/water.
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Infuse the solution directly into an Electrospray Ionization (ESI) source in positive ion mode.
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Acquire a high-resolution mass spectrum (HRMS) to confirm the exact mass of the protonated free base ([M+H]⁺).
Infrared (IR) Spectroscopy:
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Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
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Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Acquire the spectrum and identify the characteristic absorption bands.
Safety and Handling
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Reagents: Handle osmium tetroxide with extreme caution in a well-ventilated fume hood as it is highly toxic and volatile. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
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Product: The final hydrochloride salt should be treated as a potentially biologically active compound. Avoid inhalation of dust and skin contact.
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Procedures: Hydrogenation should be performed behind a blast shield, and proper procedures for handling a flammable gas must be followed.
Conclusion
This guide outlines a reliable and well-documented path for the synthesis and characterization of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine hydrochloride. By understanding the rationale behind each step—from the choice of synthetic strategy to the application of orthogonal analytical techniques—researchers can confidently produce and validate this important chemical entity. The protocols and data presented herein serve as a robust foundation for further exploration of this scaffold in medicinal chemistry and drug development programs.
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